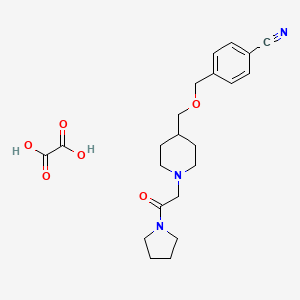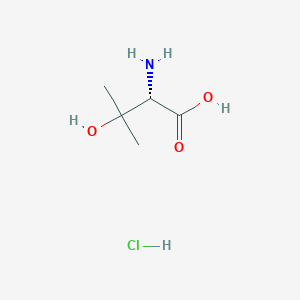![molecular formula C25H20N4O3S2 B2664782 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 923488-66-8](/img/structure/B2664782.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H20N4O3S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Inhibition of VEGFR-2
Research on substituted benzamides, particularly focusing on the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), has shown promising results in the development of cancer therapeutics. These compounds demonstrate potent inhibition of VEGFR-2 kinase activity, which is crucial in tumor angiogenesis. The detailed study of these analogues reveals their competitive nature with ATP, exhibiting excellent kinase selectivity and favorable pharmacokinetics, suggesting potential applications in the treatment of lung and colon carcinomas through oral administration (Borzilleri et al., 2006).
Multi-Stimuli Responsive Materials
The development of compounds with aggregation-enhanced emission (AEE) properties is crucial in material science for applications ranging from sensing to optoelectronics. Pyridyl substituted benzamides with specific structural modifications have been found to exhibit luminous properties in both solution and solid states, forming nano-aggregates with enhanced emission. These compounds are responsive to multiple stimuli, including mechanical stress, showcasing potential in developing advanced materials for sensing and display technologies (Srivastava et al., 2017).
Synthesis of Heterocyclic Compounds with Insecticidal Activity
The synthesis of novel heterocyclic compounds incorporating a thiadiazole moiety has demonstrated significant insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These findings suggest the potential application of similar chemical structures in agricultural research, focusing on pest control and management strategies to enhance crop protection and yield (Fadda et al., 2017).
Anti-Inflammatory and Analgesic Agents
The exploration of benzodifuranyl compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties highlights the potential of structurally similar benzamides in medical research. These compounds have shown significant activity as cyclooxygenase inhibitors, offering promising leads for the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral Activity Against Influenza
The synthesis of benzamide-based heterocycles has been investigated for their antiviral activity, particularly against avian influenza virus H5N1. This research suggests the potential application of similar compounds in developing antiviral agents, contributing to the fight against infectious diseases and enhancing public health security (Hebishy et al., 2020).
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-33-19-8-3-9-20-23(19)27-25(34-20)28(15-16-5-4-12-26-14-16)24(32)17-6-2-7-18(13-17)29-21(30)10-11-22(29)31/h2-9,12-14H,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTPZAIZGJFNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2664709.png)



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2664717.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)


